(E)-5-(2-Carboxyvinyl)-2-(3,4-dihydroxyphenyl)-7-hydroxybenzofuran-3-carboxylic acid
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Overview
Description
(E)-5-(2-Carboxyvinyl)-2-(3,4-dihydroxyphenyl)-7-hydroxybenzofuran-3-carboxylic acid is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzofuran core with multiple functional groups, including carboxyvinyl, dihydroxyphenyl, and hydroxybenzofuran moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(2-Carboxyvinyl)-2-(3,4-dihydroxyphenyl)-7-hydroxybenzofuran-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions to form the benzofuran core, followed by the introduction of the carboxyvinyl and dihydroxyphenyl groups through subsequent reactions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve efficient and sustainable production.
Chemical Reactions Analysis
Types of Reactions
(E)-5-(2-Carboxyvinyl)-2-(3,4-dihydroxyphenyl)-7-hydroxybenzofuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxyvinyl group to an alcohol or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products with varying properties.
Scientific Research Applications
(E)-5-(2-Carboxyvinyl)-2-(3,4-dihydroxyphenyl)-7-hydroxybenzofuran-3-carboxylic acid has numerous applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It serves as a probe or ligand in biochemical studies, helping to elucidate the mechanisms of biological processes.
Medicine: Potential therapeutic applications include its use as a drug candidate for treating various diseases, owing to its unique structure and biological activity.
Industry: The compound is employed in the development of new materials, such as polymers and coatings, due to its functional groups and reactivity.
Mechanism of Action
The mechanism of action of (E)-5-(2-Carboxyvinyl)-2-(3,4-dihydroxyphenyl)-7-hydroxybenzofuran-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
Methylammonium lead halide: Known for its applications in solar cells and other electronic devices.
Ethyl 3-(furan-2-yl)propionate: Used as a flavoring agent in the food industry.
Adapalene Related Compound E: Utilized in pharmaceutical research.
Uniqueness
(E)-5-(2-Carboxyvinyl)-2-(3,4-dihydroxyphenyl)-7-hydroxybenzofuran-3-carboxylic acid stands out due to its unique combination of functional groups and structural features, which confer distinct reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications, setting it apart from other similar compounds.
Biological Activity
(E)-5-(2-Carboxyvinyl)-2-(3,4-dihydroxyphenyl)-7-hydroxybenzofuran-3-carboxylic acid, a compound belonging to the benzofuran family, has garnered attention due to its diverse biological activities. Research indicates that benzofuran derivatives exhibit a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and case studies.
Chemical Structure
The compound can be structurally represented as follows:
1. Anticancer Activity
Benzofuran derivatives have been extensively studied for their anticancer potential. The compound in focus has shown promising results in inhibiting various cancer cell lines.
Case Study:
In a study evaluating the cytotoxic effects of benzofuran derivatives, it was found that compounds similar to this compound exhibited significant growth inhibition against several human cancer cell lines, including ACHN (renal), HCT15 (colon), and MDA-MB-231 (breast) cells. The lead compound demonstrated an IC50 value below 5 μM across these cell lines, indicating potent anticancer activity .
Cell Line | IC50 (μM) |
---|---|
ACHN | 2.74 |
HCT15 | 2.37 |
MDA-MB-231 | 2.20 |
2. Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit the NF-κB transcriptional activity, a key player in inflammatory responses.
Research Findings:
A series of benzofuran derivatives were tested for their effects on LPS-induced NF-κB activation in RAW 264.7 macrophage cells. The compound showed significant inhibition of NF-κB translocation to the nucleus, suggesting its potential as an anti-inflammatory agent .
3. Antimicrobial Activity
The antimicrobial effects of benzofuran derivatives have been documented, with particular emphasis on their activity against both Gram-positive and Gram-negative bacteria.
Data Summary:
In a study assessing the antimicrobial properties of various benzofuran derivatives, the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded as follows:
Microorganism | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 100 |
Escherichia coli | 200 |
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Inhibition of NF-κB : By preventing the nuclear translocation of NF-κB, the compound reduces the expression of pro-inflammatory cytokines.
- Cytotoxic Effects : The compound induces apoptosis in cancer cells through the activation of caspase pathways.
- Antimicrobial Action : The structural features allow for effective interaction with bacterial cell membranes and interference with metabolic pathways.
Properties
Molecular Formula |
C18H12O8 |
---|---|
Molecular Weight |
356.3 g/mol |
IUPAC Name |
5-[(E)-2-carboxyethenyl]-2-(3,4-dihydroxyphenyl)-7-hydroxy-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C18H12O8/c19-11-3-2-9(7-12(11)20)16-15(18(24)25)10-5-8(1-4-14(22)23)6-13(21)17(10)26-16/h1-7,19-21H,(H,22,23)(H,24,25)/b4-1+ |
InChI Key |
DXGDWGCYKJCUHN-DAFODLJHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C2=C(C3=C(O2)C(=CC(=C3)/C=C/C(=O)O)O)C(=O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C3=C(O2)C(=CC(=C3)C=CC(=O)O)O)C(=O)O)O)O |
Origin of Product |
United States |
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